3-Ethylmorpholine-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

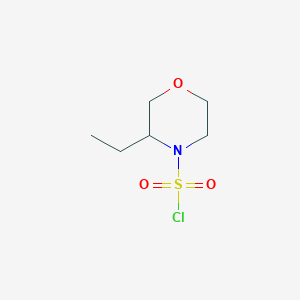

3-Ethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃S. It is a derivative of morpholine, a heterocyclic amine, and contains a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylmorpholine-4-sulfonyl chloride typically involves the reaction of 3-ethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

3-Ethylmorpholine+Chlorosulfonic Acid→3-Ethylmorpholine-4-sulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Catalysts: In some cases, catalysts like tertiary amines or phase-transfer catalysts are used to enhance reaction rates.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-Ethylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-ethylmorpholine-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Morpholine-4-sulfonyl Chloride: Similar structure but lacks the ethyl group.

Pyridine-3-sulfonyl Chloride: Contains a pyridine ring instead of a morpholine ring.

Sulfonimidates: Sulfur-containing compounds with similar reactivity but different structural features.

Uniqueness: 3-Ethylmorpholine-4-sulfonyl chloride is unique due to the presence of both the morpholine ring and the ethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-ethylmorpholine-4-sulfonyl chloride is C7H12ClN2O2S. The compound features a morpholine ring with an ethyl group and a sulfonyl chloride group, contributing to its unique reactivity profile.

Key Features:

- Morpholine Ring: A six-membered heterocyclic amine that enhances the compound's nucleophilicity.

- Sulfonyl Chloride Group: An electrophilic site that allows for covalent bonding with nucleophiles.

Reactivity as a Sulfonylating Agent

This compound acts primarily as a sulfonylating agent due to the electrophilic nature of its sulfonyl chloride group. This property enables it to form covalent bonds with various nucleophiles, facilitating the synthesis of sulfonamides and other derivatives. The interactions depend significantly on the nature of the nucleophile and the reaction conditions employed.

Applications in Biochemical Studies

The compound's ability to modify biomolecules makes it valuable in biochemical studies aimed at understanding protein structure and function. It is particularly useful in:

- Peptide Synthesis: Modifying amino acids to study their role in protein interactions.

- Pharmaceutical Intermediates: Serving as a precursor for synthesizing biologically active compounds.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds based on their structural features and reactivity profiles.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H12ClN2O2S | Ethyl substitution; versatile sulfonylating agent |

| 4-Toluenesulfonyl chloride | C7H7ClO2S | Widely used tosylating agent |

| Morpholine-4-sulfonyl chloride | C6H12ClN2O2S | Lacks ethyl group; simpler structure |

| Piperidine-1-sulfonyl chloride | C6H10ClN2O2S | Contains piperidine ring; different reactivity profile |

Case Studies and Research Findings

While direct studies on this compound are sparse, related research highlights its potential applications in drug design and synthesis:

- Cholinesterase Inhibition : Compounds with similar heterocyclic structures have been investigated for their role as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. The sulfonamide derivatives formed from sulfonyl chlorides may exhibit similar inhibitory properties .

- Antimicrobial Activity : Research indicates that sulfonamide compounds often possess antimicrobial properties. The potential for this compound to be developed into antimicrobial agents warrants further investigation .

- Synthesis of Novel Compounds : The compound's reactive nature allows for the development of novel azaspiro analogs with antibacterial properties, showcasing its utility in synthesizing biologically active molecules .

Properties

Molecular Formula |

C6H12ClNO3S |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

3-ethylmorpholine-4-sulfonyl chloride |

InChI |

InChI=1S/C6H12ClNO3S/c1-2-6-5-11-4-3-8(6)12(7,9)10/h6H,2-5H2,1H3 |

InChI Key |

MTVYCRXZEVLMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1COCCN1S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.